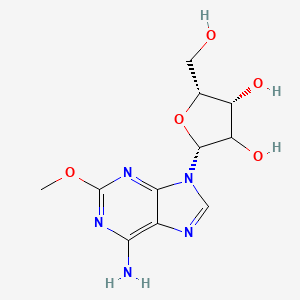

(2R,4R,5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Description

The compound “(2R,4R,5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a nucleoside analog, which is a type of molecule that resembles the building blocks of DNA and RNA. Nucleoside analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.

Properties

Molecular Formula |

C11H15N5O5 |

|---|---|

Molecular Weight |

297.27 g/mol |

IUPAC Name |

(2R,4R,5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O5/c1-20-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6+,7?,10-/m1/s1 |

InChI Key |

AJACDNCVEGIBNA-PKJMTWSGSA-N |

Isomeric SMILES |

COC1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

COC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nucleoside analogs typically involves the coupling of a purine or pyrimidine base with a sugar moiety. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at specific sites on the molecule. Common reagents include phosphoramidites and various catalysts to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of nucleoside analogs involves large-scale chemical synthesis using automated synthesizers. These machines can perform multiple steps in the synthesis process, including deprotection and purification, to produce high-purity compounds suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Nucleoside analogs can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes to hydroxyl groups.

Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide).

Major Products

The major products of these reactions depend on the specific functional groups present in the nucleoside analog. For example, oxidation of a hydroxyl group may yield a ketone, while substitution of a hydroxyl group with a halogen may yield a halogenated nucleoside.

Scientific Research Applications

Nucleoside analogs have a wide range of applications in scientific research, including:

Chemistry: Used as building blocks in the synthesis of more complex molecules.

Biology: Studied for their interactions with enzymes and nucleic acids.

Medicine: Used as antiviral and anticancer agents due to their ability to interfere with DNA and RNA synthesis.

Industry: Employed in the production of pharmaceuticals and diagnostic reagents.

Mechanism of Action

The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA during replication or transcription. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting the growth of viruses or cancer cells. The molecular targets often include viral polymerases or cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

Acyclovir: An antiviral nucleoside analog used to treat herpes infections.

Zidovudine: An antiretroviral nucleoside analog used to treat HIV/AIDS.

Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.

Uniqueness

The uniqueness of a nucleoside analog lies in its specific structure, which determines its affinity for particular enzymes and its ability to be incorporated into nucleic acids. The presence of unique functional groups can enhance its efficacy and reduce its toxicity compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.